molecular formula C10H14BrNO B2930917 2-(4-Bromo-3-methoxyphenyl)propan-2-amine CAS No. 1514221-32-9

2-(4-Bromo-3-methoxyphenyl)propan-2-amine

Cat. No.: B2930917
CAS No.: 1514221-32-9
M. Wt: 244.132
InChI Key: NAANMLMUSLSRMT-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methoxyphenyl)propan-2-amine ( 1514221-32-9) is an organic compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol . Its structure features a propan-2-amine group with a tertiary carbon center bonded to a 4-bromo-3-methoxyphenyl ring, which may be of significant interest in medicinal chemistry research for the design and synthesis of novel bioactive molecules . The bromine and methoxy substituents on the phenyl ring offer distinct sites for further chemical modification through various cross-coupling reactions, making this compound a valuable building block for constructing more complex chemical entities. Researchers can utilize this compound as a key synthetic intermediate. The methoxy group can influence the electronic properties and bioavailability of resultant molecules, a common feature in compounds investigated for their biological activity . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

2-(4-bromo-3-methoxyphenyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-10(2,12)7-4-5-8(11)9(6-7)13-3/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAANMLMUSLSRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)Br)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methoxyphenyl)propan-2-amine typically involves a substitution reaction. One common method is the reaction of 4-bromo-3-methoxybenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methoxyphenyl)propan-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromo-3-methoxyphenyl)propan-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methoxyphenyl)propan-2-amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituted Phenethylamines with Halogen and Methoxy Groups

Compound Name Substituents (Aromatic Ring) Molecular Formula Molecular Weight CAS No. Key Differences
This compound 4-Br, 3-OCH₃ C₁₀H₁₄BrNO 233.04 EN300-191098 Reference compound
2-(4-Bromophenyl)propan-2-amine 4-Br C₉H₁₂BrN 214.10 17797-12-5 Lacks methoxy group; simpler structure
1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI) 4-I, 2,5-(OCH₃)₂ C₁₁H₁₆INO₂ 345.15 64584-34-5 Iodo substitution; additional methoxy group
1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine (DOC) 4-Cl, 2,5-(OCH₃)₂ C₁₁H₁₆ClNO₂ 261.71 123431-31-2 Chloro substitution; different substitution pattern
1-(4-Methoxyphenyl)-2-methylpropan-2-amine 4-OCH₃, 2-CH₃ C₁₁H₁₇NO 179.26 56490-94-9 Methyl group on amine backbone; no halogen

Key Observations :

  • Halogen Effects : Bromine (Br) in the target compound provides greater molecular weight and lipophilicity compared to chlorine (Cl) in DOC or iodine (I) in DOI. Iodo-substituted analogs like DOI exhibit enhanced receptor binding affinity in serotonergic systems, as seen in psychoactive research .
  • Methoxy Positioning: The 3-methoxy group in the target compound distinguishes it from 2,5-dimethoxy analogs (e.g., DOI, DOC), which are known for hallucinogenic properties due to their interaction with 5-HT₂A receptors .

Pharmacological and Regulatory Context

  • However, the 3-methoxy substitution may alter receptor selectivity compared to 2,5-dimethoxy analogs .
  • Safety Profile : Halogenated phenethylamines like DOC and DOI are associated with cardiovascular risks (e.g., hypertension), highlighting the need for rigorous toxicity studies on the target compound .

Biological Activity

2-(4-Bromo-3-methoxyphenyl)propan-2-amine, also known as a phenethylamine derivative, has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its interactions with neurotransmitter systems, as well as its potential therapeutic applications.

  • Molecular Formula : C11H14BrNO2
  • Molecular Weight : 272.14 g/mol
  • Structure : The compound features a brominated aromatic ring and a methoxy group, which may influence its biological interactions.

1. Neurotransmitter Interaction

Research indicates that this compound interacts with several neurotransmitter receptors. Specifically, it has been shown to bind to:

  • Serotonin Receptors : It exhibits affinity for various serotonin receptor subtypes (5-HT1A, 5-HT2A), which are implicated in mood regulation and anxiety disorders .
  • Dopamine Receptors : The compound may also interact with dopamine receptors, contributing to its psychoactive effects similar to other amphetamines and phenethylamines .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : In MCF-7 breast cancer cells, compounds similar to this compound demonstrated significant antiproliferative activity with IC50 values in the nanomolar range (10–33 nM). These compounds inhibited tubulin polymerization, suggesting a mechanism involving disruption of microtubule dynamics essential for cell division .
CompoundCell LineIC50 (nM)
This compoundMCF-710–33
CA-4 (Reference Compound)MCF-73.9

3. Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects:

  • Antibacterial Activity : Preliminary studies suggest that it may exhibit antibacterial properties against certain strains of bacteria, although specific data on efficacy and mechanisms are still being explored.

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems and disrupt cellular processes:

  • Microtubule Disruption : By inhibiting tubulin polymerization, the compound can induce cell cycle arrest and apoptosis in cancer cells .
  • Receptor Modulation : Its binding to serotonin and dopamine receptors may mediate various physiological responses, including mood enhancement and potential anxiolytic effects.

Case Studies

Several case studies have explored the pharmacological profiles of phenethylamines similar to this compound. Notably:

  • Psychoactive Effects : A study on related compounds demonstrated significant psychoactive effects in animal models, indicating a potential for abuse but also therapeutic applications in mood disorders .
  • Cancer Research : A series of analogs were tested for their antiproliferative effects on various cancer cell lines, establishing a basis for further development into anticancer agents .

Q & A

Basic Questions

Q. What are the recommended spectroscopic methods for characterizing 2-(4-Bromo-3-methoxyphenyl)propan-2-amine?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Perform 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., CDCl3_3) to identify substituents on the aromatic ring and confirm the propan-2-amine backbone. The bromine atom induces deshielding in adjacent protons, while the methoxy group shows a singlet around δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify the molecular ion peak (expected m/z ≈ 244.04 for C10_{10}H14_{14}BrNO) and fragmentation patterns indicative of the bromine and methoxy groups .
  • Infrared (IR) Spectroscopy : Identify characteristic peaks for amine N-H stretching (~3300 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}) .

Q. How can researchers safely handle and store this compound in the laboratory?

  • Methodology :

  • Storage : Keep in a tightly sealed container under inert gas (N2_2) at 2–8°C to prevent oxidation or moisture absorption. Use amber glass vials to avoid photodegradation .
  • Handling : Wear nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to minimize inhalation risks. Avoid contact with strong oxidizers due to potential exothermic reactions .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodology :

  • Bromination of Precursors : Start with 4-methoxypropiophenone derivatives. Brominate the aromatic ring using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN initiator in CCl4_4) to introduce the bromine atom at the 4-position .
  • Amine Formation : Convert the ketone intermediate to the amine via a Leuckart reaction (using ammonium formate and formic acid at 150–200°C) or reductive amination (NaBH4_4/AcOH) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

  • Methodology :

  • Reaction Monitoring : Use inline FTIR or HPLC to track intermediate formation (e.g., brominated ketone) and adjust reaction time/temperature dynamically .
  • Catalyst Screening : Test palladium or copper catalysts for bromination efficiency. For example, CuBr2_2-mediated electrophilic aromatic substitution may improve regioselectivity .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. What strategies resolve discrepancies in NMR data for structural analogs of this compound?

  • Methodology :

  • 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton and carbon signals, particularly for overlapping aromatic protons or stereochemical ambiguities .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) to identify consistent chemical shifts for the bromomethoxy moiety .
  • X-ray Crystallography : If crystals are obtainable, solve the structure using SHELXL (e.g., SHELX-2018 suite) to confirm bond angles and substituent positions .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states and activation energies for reactions at the bromine site. Compare with experimental kinetic data .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways to optimize solvent choice for SNAr (nucleophilic aromatic substitution) .

Q. What advanced chromatographic techniques validate purity in enantiomeric mixtures of this compound?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak IA-3 column with n-hexane/isopropanol (90:10) mobile phase. Monitor retention times (relative retention ~2.64 for enantiomers) and compare with standards .
  • Capillary Electrophoresis (CE) : Employ cyclodextrin-based chiral selectors at pH 8.3 (borate buffer) to resolve enantiomers, with UV detection at 254 nm .

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